Ethyl 2-methyl-2-(4-nitrophenyl)propanoate
Overview
Description
Ethyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C12H15NO4. It is an ester derived from the reaction between 2-methyl-2-(4-nitrophenyl)propanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(4-nitrophenyl)propanoate can be synthesized through the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-methyl-2-(4-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 2-methyl-2-(4-nitrophenyl)propanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-methyl-2-(4-nitrophenyl)propanoate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(4-nitrophenyl)propanoate depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in the meta position.
Methyl 2-methyl-2-(4-nitrophenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-2-(4-aminophenyl)propanoate: The nitro group is reduced to an amino group.
Uniqueness
This compound is unique due to its specific structural arrangement, which influences its reactivity and applications. The para position of the nitro group relative to the ester group allows for distinct chemical behavior compared to its meta and ortho counterparts.
Properties
IUPAC Name |
ethyl 2-methyl-2-(4-nitrophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)13(15)16/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQTUSZKRDHNDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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